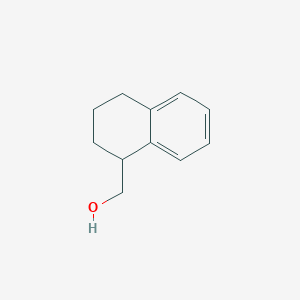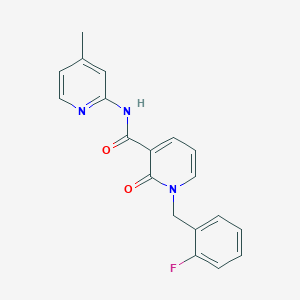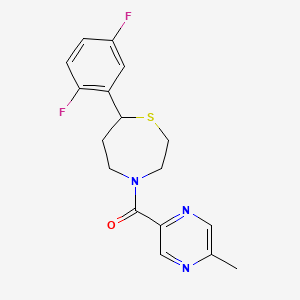![molecular formula C20H22FN3OS2 B2370151 N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 392303-30-9](/img/structure/B2370151.png)
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of adamantane, which is a type of diamondoid, and 1,3,4-thiadiazole, a heterocyclic compound. Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties . 1,3,4-Thiadiazole derivatives have shown potential as antimicrobial, antifungal, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial agents .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the adamantane and 1,3,4-thiadiazole moieties. The adamantane component would provide a rigid, three-dimensional structure, while the 1,3,4-thiadiazole component could potentially participate in various interactions due to its heterocyclic nature .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the adamantane and 1,3,4-thiadiazole components. Adamantane derivatives are known for their stability, while 1,3,4-thiadiazole derivatives can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the adamantane and 1,3,4-thiadiazole components. Adamantane derivatives are known for their unique structural properties, while 1,3,4-thiadiazole derivatives have diverse chemical properties .Aplicaciones Científicas De Investigación
Noncovalent Interactions in Adamantane Derivatives
Research focusing on adamantane-1,3,4-thiadiazole hybrids has highlighted the significance of noncovalent interactions in determining the structural and functional properties of these compounds. El-Emam et al. (2020) synthesized adamantane derivatives to investigate their crystal structures and noncovalent interactions through quantum theory and Hirshfeld surface analysis. The study revealed that these compounds exhibit strong N–H⋯N hydrogen bonds among other interactions, stabilizing their crystal structures and potentially influencing their biological activity (El-Emam et al., 2020).
Antiviral Applications
Another study by Göktaş et al. (2012) explored the synthesis of adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives and evaluated their anti-influenza virus activity. The research identified compounds with potent inhibitory effects against influenza A and B viruses, suggesting that adamantane derivatives can be effective antiviral agents (Göktaş et al., 2012).
Antimicrobial and Anti-inflammatory Activities
Kadi et al. (2007) synthesized 1-adamantyl substituted 1,3,4-oxadiazoles and thiadiazoles to assess their antimicrobial and anti-inflammatory properties. Some derivatives demonstrated marked activity against Gram-positive bacteria and Candida albicans, as well as significant anti-inflammatory effects in vivo. These findings indicate the potential of adamantane derivatives in developing new antimicrobial and anti-inflammatory agents (Kadi et al., 2007).
Applications in Material Science
Liaw et al. (1999) focused on the synthesis and characterization of new adamantane-type cardo polyamides, highlighting the solubility and thermal properties of these polymers. The study underscores the versatility of adamantane derivatives in creating materials with desirable physical properties for various applications (Liaw et al., 1999).
Carbonic Anhydrase Inhibition
Research into carbonic anhydrase inhibitors has also incorporated adamantane derivatives. Avvaru et al. (2010) studied the inhibitory activity of 1,3,4-thiadiazole-sulfonamides, including adamantyl analogues, revealing insights into their binding mechanisms and potential for isoform-selective inhibition. This highlights the application of adamantane derivatives in designing enzyme inhibitors for therapeutic purposes (Avvaru et al., 2010).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS2/c21-16-3-1-2-12(7-16)11-26-19-24-23-18(27-19)22-17(25)20-8-13-4-14(9-20)6-15(5-13)10-20/h1-3,7,13-15H,4-6,8-11H2,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQKLRLRQRKNSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC5=CC(=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2370070.png)


![N-[2-(Furan-2-yl)-2-hydroxypropyl]-4-phenylbenzamide](/img/structure/B2370075.png)

![1-(2-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2370077.png)

![2-Bromo-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one hydrobromide](/img/structure/B2370079.png)
![{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride](/img/structure/B2370080.png)
![N-(2,5-dimethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2370084.png)

![N-(Cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B2370090.png)
![2-Amino-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2370091.png)